
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is a synthetic organic compound that features a nitrofuran moiety and a piperidine ring. Compounds containing nitrofuran are known for their antimicrobial properties, while piperidine derivatives are often used in pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Introduction of the piperidine ring: This step involves the reaction of a suitable precursor with piperidine under controlled conditions.
Formation of the prop-2-enenitrile linkage: This can be done through a condensation reaction involving appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrofuran compounds.
Aplicaciones Científicas De Investigación
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent.
Medicine: Possible use in drug development due to its structural features.
Industry: Could be used in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific application:
Antimicrobial Activity: The nitrofuran moiety can interfere with bacterial enzymes, leading to cell death.
Pharmacological Effects: The piperidine ring can interact with various receptors in the body, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Piperidine derivatives: Such as piperine, which is found in black pepper and has various biological activities.
Uniqueness
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is unique due to the combination of the nitrofuran and piperidine moieties, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
93276-99-4 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-3-piperidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H13N3O3/c13-7-6-10(14-8-2-1-3-9-14)11-4-5-12(18-11)15(16)17/h4-6H,1-3,8-9H2 |
Clave InChI |
JQULOHOYSXJKRC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=CC#N)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
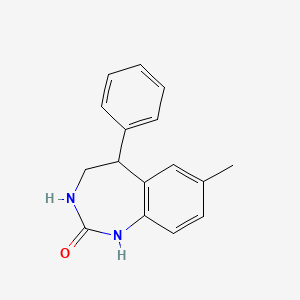
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
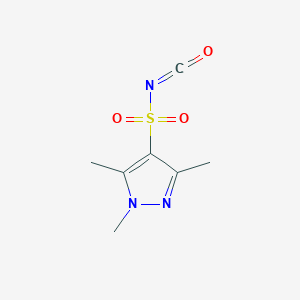
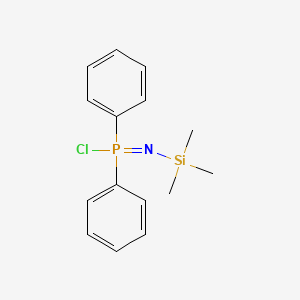
![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
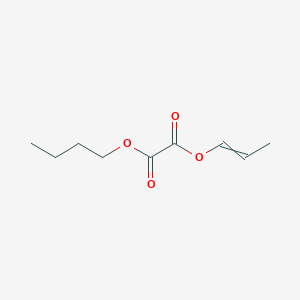
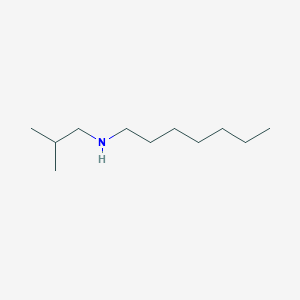
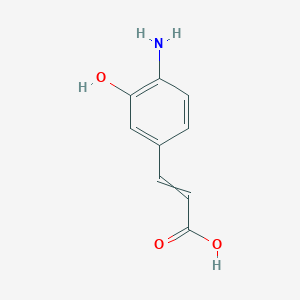
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
